molecular formula C11H10Cl2N4O2 B2784147 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1002535-09-2

1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No. B2784147
CAS RN: 1002535-09-2
M. Wt: 301.13
InChI Key: QRWFPNAMRARUMV-UHFFFAOYSA-N
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Description

1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, commonly known as DCPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and environmental science. DCPH is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

DCPH has been extensively studied for its potential applications in agriculture, as it has been shown to exhibit herbicidal and fungicidal activities. Additionally, DCPH has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, DCPH has been studied for its potential use as an insecticide and as an environmental pollutant remediation agent.

Mechanism of Action

The mechanism of action of DCPH is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in target organisms. In cancer cells, DCPH has been shown to induce cell cycle arrest and apoptosis, leading to cell death.
Biochemical and Physiological Effects:
DCPH has been shown to have various biochemical and physiological effects, including the inhibition of photosynthesis in plants, the inhibition of DNA synthesis in cancer cells, and the disruption of the nervous system in insects. Additionally, DCPH has been shown to exhibit low toxicity in mammals, making it a potentially safe compound for use in various applications.

Advantages and Limitations for Lab Experiments

One advantage of using DCPH in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, DCPH is relatively easy to synthesize and has a high yield. However, one limitation of using DCPH in lab experiments is its potential environmental impact, as it has been shown to persist in soil and water.

Future Directions

There are several potential future directions for research on DCPH, including the development of more efficient synthesis methods, the investigation of its potential use in other fields, such as medicine and environmental science, and the study of its mechanism of action in greater detail. Additionally, the potential environmental impact of DCPH should be further investigated to ensure its safe use in various applications.

Synthesis Methods

DCPH can be synthesized using various methods, including the reaction between 2,6-dichlorobenzyl chloride and hydrazine hydrate, followed by the reaction with pyrazole-3-carbohydrazide. Another method involves the reaction between 2,6-dichlorobenzyl alcohol and pyrazole-3-carbohydrazide in the presence of a catalyst. The yield of DCPH using these methods is typically high, and the purity can be improved through recrystallization.

properties

IUPAC Name

1-[(2,6-dichlorophenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O2/c12-7-2-1-3-8(13)10(7)19-6-17-5-4-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWFPNAMRARUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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